molecular formula C25H21NO6S B2508769 ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1114850-66-6

ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate

Cat. No.: B2508769
CAS No.: 1114850-66-6
M. Wt: 463.5
InChI Key: FAEFISNOFFWBFG-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a complex organic compound that belongs to the class of benzothiazine derivatives This compound is characterized by its unique structure, which includes a benzothiazine ring system with a methoxybenzoyl group and an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazine ring. This can be achieved through the reaction of 2-aminobenzenesulfonamide with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxybenzoyl Group: The benzothiazine intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as pyridine to introduce the methoxybenzoyl group.

    Esterification: The final step involves the esterification of the resulting compound with ethyl benzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring and the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate can be compared with other benzothiazine derivatives, such as:

    Ethyl 4-methoxybenzoate: Similar in structure but lacks the benzothiazine ring.

    Ethyl 3-(4-methoxybenzoyl)propionate: Contains a similar methoxybenzoyl group but differs in the ester moiety.

    Ethyl (4-methylbenzoyl)acetate: Similar ester functionality but with a different benzoyl group.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the benzothiazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[2-(4-methoxybenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6S/c1-3-32-25(28)18-7-6-8-19(15-18)26-16-23(24(27)17-11-13-20(31-2)14-12-17)33(29,30)22-10-5-4-9-21(22)26/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEFISNOFFWBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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